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molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No. B1270134
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (2.15 g, 10.1 mmol) and 5% palladium/carbon (2.15 g) were suspended in methanol (100 ml). The resulting suspension was subjected to catalytic hydrogenation for 20 hours under stirring at room temperature and normal pressure. The catalyst was then filtered off from the reaction mixture. The filtrate was distilled under reduced pressure to remove the solvent, whereby the title compound (1.72 g, 93%) was obtained as a brown solid (this compound was provided for the subsequent reaction without further purification).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O>CO.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:7][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent, whereby the title compound (1.72 g, 93%)
CUSTOM
Type
CUSTOM
Details
was obtained as a brown solid (this compound
CUSTOM
Type
CUSTOM
Details
was provided for the subsequent reaction without further purification)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC=1C=C(C=CC1O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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